Cas no 1803567-31-8 (7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide)
![7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide structure](https://www.kuujia.com/scimg/cas/1803567-31-8x500.png)
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide
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- MDL: MFCD28246592
- Inchi: 1S/C10H9BrN2.BrH/c11-8-3-4-13-6-9(7-1-2-7)12-10(13)5-8;/h3-7H,1-2H2;1H
- InChI Key: RDFXDQAFEWHJNZ-UHFFFAOYSA-N
- SMILES: BrC1C=CN2C=C(C3CC3)N=C2C=1.Br
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-201794-2.5g |
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide |
1803567-31-8 | 95% | 2.5g |
$1509.0 | 2023-09-16 | |
Enamine | EN300-201794-0.25g |
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide |
1803567-31-8 | 95% | 0.25g |
$383.0 | 2023-09-16 | |
Enamine | EN300-201794-0.1g |
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide |
1803567-31-8 | 95% | 0.1g |
$268.0 | 2023-09-16 | |
1PlusChem | 1P01B95X-500mg |
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide |
1803567-31-8 | 95% | 500mg |
$703.00 | 2025-03-19 | |
1PlusChem | 1P01B95X-1g |
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide |
1803567-31-8 | 95% | 1g |
$891.00 | 2025-03-19 | |
1PlusChem | 1P01B95X-10g |
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide |
1803567-31-8 | 95% | 10g |
$4160.00 | 2023-12-20 | |
A2B Chem LLC | AW03909-2.5g |
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide |
1803567-31-8 | 95% | 2.5g |
$1624.00 | 2024-04-20 | |
Enamine | EN300-201794-0.5g |
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide |
1803567-31-8 | 95% | 0.5g |
$601.0 | 2023-09-16 | |
Enamine | EN300-201794-5.0g |
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide |
1803567-31-8 | 95% | 5.0g |
$2235.0 | 2023-03-01 | |
Enamine | EN300-201794-0.05g |
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide |
1803567-31-8 | 95% | 0.05g |
$179.0 | 2023-09-16 |
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide Related Literature
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
Additional information on 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide
Introduction to 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide (CAS No. 1803567-31-8) and Its Applications in Modern Chemical Biology
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide, identified by the chemical abstracts service number 1803567-31-8, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both bromo and cyclopropyl substituents enhances its utility as a versatile building block in drug discovery and medicinal chemistry.
The< strong>imidozopyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors. The bromo substituent at the 7-position and the cyclopropyl group at the 2-position provide distinct electronic and steric properties, making this compound a valuable intermediate for synthesizing novel bioactive molecules. The hydrobromide salt form ensures better solubility and stability, facilitating its use in both laboratory-scale reactions and industrial applications.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting cancer-related pathways. 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide has emerged as a key intermediate in the synthesis of compounds that exhibit potent antitumor activity. Studies have demonstrated its role in modulating kinases and other signaling proteins involved in cancer progression. For instance, derivatives of this compound have shown promising results in preclinical studies by inhibiting the activity of tyrosine kinases, which are often overexpressed in various malignancies.
The< strong>cyclopropyl group is particularly noteworthy as it introduces steric hindrance, which can be exploited to optimize binding affinity and selectivity. This feature has been leveraged in the design of inhibitors targeting protein-protein interactions, a crucial aspect of many disease pathways. Furthermore, the bromo substituent serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.
Advances in computational chemistry have further enhanced the utility of 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide. Molecular docking studies have revealed its potential binding modes with various biological targets, aiding in the rational design of more potent derivatives. These computational approaches have been complemented by experimental validations, where X-ray crystallography has provided detailed insights into the interactions between this compound and its targets.
The pharmaceutical industry has also recognized the significance of this compound. It has been incorporated into several drug discovery programs aimed at developing treatments for neurological disorders. Preliminary findings suggest that derivatives of 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide can modulate neurotransmitter receptors, offering potential therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the versatility of this scaffold in addressing diverse therapeutic challenges.
From a synthetic chemistry perspective, 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide serves as a versatile precursor for constructing more complex heterocycles. The availability of this compound allows researchers to explore novel synthetic pathways and develop innovative methodologies for constructing imidazopyridine derivatives. Such advancements are crucial for accelerating drug discovery efforts and bringing new therapeutic agents to market.
The growing interest in imidozopyridines is also driven by their potential applications in materials science. Beyond their biological roles, these compounds exhibit interesting photophysical properties, making them suitable candidates for use in organic electronics and optoelectronic devices. Research is ongoing to explore their utility in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other advanced materials.
In conclusion, 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide (CAS No. 1803567-31-8) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for drug discovery, synthetic chemistry, and materials science. As research continues to uncover new applications for this compound, its importance is expected to grow further, contributing to advancements across multiple scientific disciplines.
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